

Technical Guide: 1,2,4-Tributoxybenzene and its Synthetic Precursor

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Compound of Interest

Compound Name: 1,2,4-Tributoxybenzene

Cat. No.: B15471707

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data, including the CAS number and molecular formula for **1,2,4-Tributoxybenzene**, is not readily available in established chemical databases. This suggests that it is not a commonly synthesized or commercially available compound. This guide provides information on its potential precursor, 1,2,4-Trihydroxybenzene, and outlines a theoretical synthetic pathway to **1,2,4-Tributoxybenzene**.

Section 1: 1,2,4-Tributoxybenzene - A Compound Overview

1,2,4-Tributoxybenzene is a derivative of benzene with three butoxy groups substituted at the 1, 2, and 4 positions. While specific data is unavailable, its molecular formula can be deduced as $C_{18}H_{30}O_3$. Due to the lack of published literature, its properties and applications are currently not documented.

Section 2: 1,2,4-Trihydroxybenzene - A Potential Precursor

A plausible synthetic route to **1,2,4-Tributoxybenzene** would involve the etherification of 1,2,4-Trihydroxybenzene. 1,2,4-Trihydroxybenzene, also known as hydroxyhydroquinone, is a well-documented chemical compound.

Chemical Identification and Properties of 1,2,4-Trihydroxybenzene

Property	Value
CAS Number	533-73-3[1][2][3][4]
Molecular Formula	C ₆ H ₆ O ₃ [1][2][3][4]
Molecular Weight	126.11 g/mol [2]
Appearance	White to gray or pale pink to pale brown powder[4]
Melting Point	137-140 °C
Density	1.45 g/cm ³ at 20 °C
Solubility	Soluble in DMSO[5]

Section 3: Proposed Synthesis of 1,2,4-Tributoxybenzene

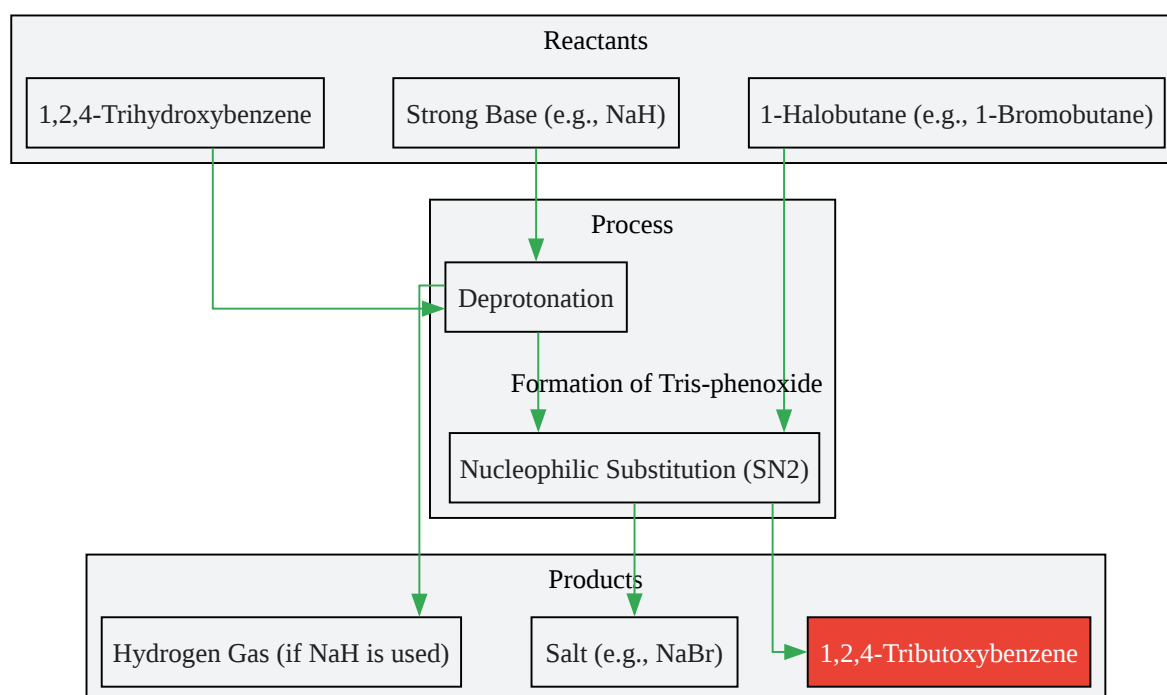
A common and effective method for synthesizing ethers from phenols is the Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of the hydroxyl groups of a phenol by a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis for 1,2,4-Tributoxybenzene (Theoretical)

- **Deprotonation:** 1,2,4-Trihydroxybenzene would be treated with a strong base, such as sodium hydride (NaH), in an appropriate aprotic solvent like tetrahydrofuran (THF). The base will deprotonate the three hydroxyl groups to form the corresponding tris-phenoxide.
- **Nucleophilic Substitution:** A 1-halobutane (e.g., 1-bromobutane or 1-iodobutane) would then be added to the reaction mixture. The phenoxide ions will undergo a nucleophilic substitution reaction (S_N2) with the 1-halobutane to form the three ether linkages.
- **Workup and Purification:** After the reaction is complete, an aqueous workup would be performed to remove any remaining base and salts. The crude **1,2,4-Tributoxybenzene**

would then be purified using a suitable technique, such as column chromatography or distillation.

Proposed Reaction Scheme



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Caption: Proposed synthesis of **1,2,4-Tributoxybenzene** via Williamson ether synthesis.

Section 4: Conclusion

While **1,2,4-Tributoxybenzene** is not a readily characterized compound, its synthesis is theoretically achievable through established organic chemistry methodologies. Researchers interested in this molecule for drug development or other scientific pursuits would likely need to synthesize it in-house, starting from 1,2,4-Trihydroxybenzene. The provided information serves

as a foundational guide for such an endeavor. Further experimental work would be required to determine the precise reaction conditions, yield, and physicochemical properties of **1,2,4-Tributoxybenzene**.

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